

Application of Ulexite in Fire Retardant Materials: Detailed Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulexite, a hydrated sodium calcium borate mineral (NaCaB₅O₆(OH)₆·5H₂O), has emerged as a promising, environmentally friendly additive in the field of fire retardant materials. Its inherent properties, particularly its high water content and boron content, make it an effective component in intumescent fire retardant systems. This document provides detailed application notes and experimental protocols for the utilization of **ulexite** as a fire retardant, with a focus on its synergistic effects in polymer composites.

Mechanism of Fire Retardancy

Ulexite contributes to fire retardancy through a multi-faceted mechanism, primarily in the condensed phase, and is particularly effective when used in conjunction with intumescent systems, such as those containing ammonium polyphosphate (APP) and pentaerythritol (PER).

The primary fire retardant actions of **ulexite** are:

• Endothermic Decomposition: Upon heating, **ulexite** undergoes a multi-step dehydration process, releasing a significant amount of water vapor.[1] This process is highly endothermic, meaning it absorbs heat from the surrounding environment, thereby cooling the polymer substrate and slowing down the rate of pyrolysis.



- Dilution of Flammable Gases: The release of non-combustible water vapor dilutes the concentration of flammable gases produced during the decomposition of the polymer, reducing their ability to ignite and sustain a flame.
- Char Formation and Stabilization: In combination with intumescent additives like APP and PER, the boric acid and boron oxides formed from the decomposition of **ulexite** act as a fluxing agent. This promotes the formation of a stable and compact char layer. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and preventing the release of flammable volatiles.[2][3] The boron compounds can react with the phosphate from APP to form a borophosphate glass, which enhances the thermal stability and integrity of the char.

The synergistic interaction between **ulexite** and a traditional intumescent system (APP/PER) is a key aspect of its efficacy. APP acts as an acid source, PER as a carbonizing agent, and **ulexite** enhances the performance of the resulting char.

Quantitative Data on Fire Retardant Performance

The effectiveness of **ulexite** as a fire retardant in polypropylene (PP) composites, particularly in synergy with APP and PER, has been demonstrated through various standard fire tests. The following tables summarize the key quantitative data.

Table 1: Limiting Oxygen Index (LOI) and UL 94 Ratings of Polypropylene Composites



Formulation	LOI (%)	UL 94 Rating	Reference
Neat PP	17.5	Not Rated	[1]
PP + 30 wt% (APP/PER)	~35	V-0	[1]
PP + 30 wt% (APP/PER) + 1 wt% Ulexite	>45	V-0	[1]
PP + 30 wt% (APP/PER) + 2 wt% Ulexite	>45	V-0	[1]
PP + 30 wt% (APP/PER) + 4 wt% Ulexite	57	V-0	[1]

Table 2: Thermal Decomposition Characteristics of Ulexite

Decomposition Stage	Temperature Range (°C)	Mass Loss (%)	Associated Process
1	70 - 300	~25-30	Dehydration (release of water of crystallization)
2	300 - 550	~5-10	Dehydroxylation (release of structural water)
3	> 550	-	Formation of anhydrous borates

Experimental Protocols Protocol for Preparation of Fire Retardant Polypropylene-Ulexite Composites

Methodological & Application





This protocol describes the preparation of polypropylene (PP) composites containing an intumescent fire retardant system (APP/PER) and **ulexite** using a twin-screw extruder followed by injection molding.

Materials:

- Polypropylene (PP) homopolymer
- Ammonium Polyphosphate (APP)
- Pentaerythritol (PER)
- **Ulexite** (powdered, <75 μm particle size)

Equipment:

- Co-rotating twin-screw extruder
- Injection molding machine
- Granulator

Procedure:

- Drying: Dry the PP pellets and ulexite powder at 80°C for 4 hours to remove any residual moisture. APP and PER do not typically require drying.
- Premixing: Physically premix the PP pellets, APP, PER, and **ulexite** powder in the desired weight ratios (e.g., as specified in Table 1).
- Twin-Screw Extrusion:
 - Set the temperature profile of the extruder from the hopper to the die. A typical profile for PP is: 180°C - 190°C - 200°C - 210°C - 200°C.[4]
 - Set the screw speed to a moderate level, for example, 200-300 rpm, to ensure good dispersion without excessive shear degradation of the polymer.[5]



- Feed the premixed formulation into the extruder.
- The extruded strands are cooled in a water bath and then pelletized using a granulator.
- Injection Molding:
 - Dry the compounded pellets at 80°C for 2-4 hours.
 - Set the injection molding machine temperatures. For PP, a typical melt temperature is between 200°C and 220°C, with a mold temperature of 30°C to 50°C.[4][6]
 - Inject the molten polymer into a mold of the desired geometry for subsequent testing (e.g., test bars for LOI and UL 94).

Protocol for Fire Retardancy Testing

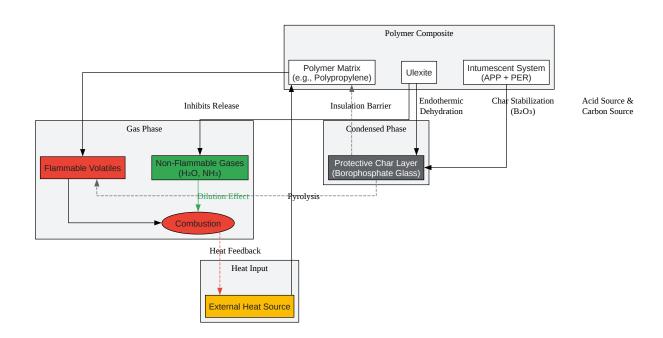
- a) Limiting Oxygen Index (LOI) ASTM D2863 / ISO 4589
- Prepare test specimens of the polymer composite with standard dimensions.
- · Place the specimen vertically in a glass chimney.
- Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.
- Ignite the top of the specimen with a pilot flame.
- Adjust the oxygen/nitrogen ratio until the minimum oxygen concentration that just supports flaming combustion is determined.
- The LOI is expressed as the percentage of oxygen in the mixture.
- b) UL 94 Vertical Burn Test ASTM D3801
- Prepare five bar-shaped specimens for each formulation.
- · Mount a specimen vertically.
- Apply a specified flame to the lower end of the specimen for 10 seconds.



- Record the duration of flaming after the first flame application (t1).
- Immediately after the flaming ceases, reapply the flame for another 10 seconds.
- Record the duration of flaming (t2) and glowing (t3) after the second flame application.
- Note if any flaming drips ignite a cotton patch placed below the specimen.
- Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard.[7][8]
- c) Cone Calorimetry ASTM E1354 / ISO 5660
- Prepare square specimens (typically 100 mm x 100 mm).
- Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m²) from a conical heater in a horizontal or vertical orientation.[9]
- A spark igniter is used to ignite the pyrolysis gases.
- Continuously measure the oxygen concentration in the exhaust stream to determine the heat release rate (HRR).
- Key parameters to be recorded include:
 - Time to ignition (TTI)
 - Peak heat release rate (pHRR)
 - Total heat release (THR)
 - Mass loss rate
 - Smoke production rate

Visualizations

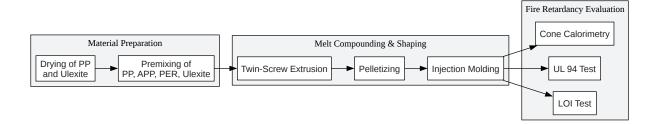




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Caption: Fire retardant mechanism of **ulexite** in an intumescent system.





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Caption: Experimental workflow for preparing and testing fire retardant composites.

Conclusion

Ulexite demonstrates significant potential as a synergistic fire retardant additive, particularly in halogen-free intumescent formulations for polymers like polypropylene. Its mechanism of action, involving endothermic decomposition, dilution of flammable gases, and enhancement of char formation, contributes to a substantial improvement in the fire resistance of materials. The provided protocols offer a framework for researchers to explore and optimize the use of **ulexite** in the development of advanced fire retardant materials. Further research, especially in generating comprehensive cone calorimetry data, will be invaluable in fully characterizing the performance of **ulexite**-containing systems and expanding their applications.

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